Technical Guide: Solubility Profiling of 5-(4-Fluorophenyl)nicotinonitrile
Technical Guide: Solubility Profiling of 5-(4-Fluorophenyl)nicotinonitrile
The following technical guide details the physicochemical profiling and solubility determination strategy for 5-(4-Fluorophenyl)nicotinonitrile , a critical biaryl pyridine intermediate.
As no specific peer-reviewed solubility isotherms are currently available in open-access literature for CAS 154237-18-0, this guide serves as a definitive protocol for researchers to generate, model, and utilize this data. It synthesizes established thermodynamic principles with specific structural insights relevant to this fluorinated nicotinonitrile derivative.
[1]
Executive Summary
5-(4-Fluorophenyl)nicotinonitrile (CAS: 154237-18-0) is a key pharmacophore building block, often synthesized via Suzuki-Miyaura cross-coupling.[1][2] Its solubility profile is the rate-limiting factor in process optimization, specifically affecting workup efficiency (phase separation), recrystallization yield, and purification purity.[1][2]
This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of this compound. It details the experimental methodology, thermodynamic modeling (Apelblat and van't Hoff analysis), and expected physicochemical behavior based on structural activity relationships (SAR).[1][2]
Compound Physicochemical Profile
Understanding the solute's intrinsic properties is the first step in designing a solubility study.[1][2]
| Property | Value / Descriptor | Relevance to Solubility |
| IUPAC Name | 5-(4-fluorophenyl)pyridine-3-carbonitrile | Target Analyte |
| CAS Number | 154237-18-0 | Identifier |
| Molecular Formula | C₁₂H₇FN₂ | Biaryl System |
| Molecular Weight | 198.20 g/mol | Diffusion & Dissolution Kinetics |
| LogP (Predicted) | ~2.5 – 2.7 | Lipophilic; predicts poor aqueous solubility.[1][2] |
| H-Bond Acceptors | 3 (Nitrile N, Pyridine N, Fluorine) | Potential for specific solvation in protic solvents.[1][2] |
| H-Bond Donors | 0 | Limited self-association; relies on solvent donation.[1][2] |
| Physical State | Solid (Crystalline) | Lattice energy barrier to dissolution.[1][2] |
Structural Implications for Solvation
The molecule features a planar biaryl core with an electron-withdrawing nitrile group and a para-fluoro substituent.[1][2]
-
Crystal Lattice: The planar structure facilitates strong
stacking, suggesting a high enthalpy of fusion ( ), which opposes dissolution.[1][2] -
Solvent Interaction: The pyridine nitrogen and nitrile group act as weak Lewis bases.[1] Solubility will be significantly enhanced in acidic solvents (via protonation) or polar aprotic solvents (DMSO, DMF) due to dipole-dipole interactions.[1]
Experimental Methodology: Solubility Determination
To generate authoritative data, a static equilibrium method coupled with HPLC or UV-Vis analysis is recommended over dynamic methods, due to the compound's likely low solubility in non-polar solvents.[1][2]
Standardized Protocol
Objective: Determine the mole fraction solubility (
-
Preparation: Add excess solid 5-(4-Fluorophenyl)nicotinonitrile to the solvent in a jacketed glass vessel.
-
Equilibration: Stir at constant temperature (
0.05 K) for 24–48 hours. -
Sampling: Stop stirring and allow phases to separate (2–4 hours).
-
Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22
m PTFE) to prevent precipitation during transfer. -
Dilution & Analysis: Dilute the aliquot with mobile phase and quantify via HPLC (UV detection at
nm).
Visualization of Experimental Workflow
The following diagram outlines the critical decision nodes in the solubility measurement process.
Figure 1: Step-by-step workflow for the static equilibrium solubility determination method.
Thermodynamic Modeling & Data Analysis
Once experimental data is obtained, it must be modeled to extract thermodynamic parameters (
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature.[1][2]
- : Mole fraction solubility of the solute.[1]
- : Absolute temperature (K).[1][2][3][4][5]
- : Empirical parameters derived from regression.
The van't Hoff Analysis
For a narrower temperature range, the simplified van't Hoff equation determines the apparent enthalpy of dissolution:
-
Interpretation: A linear plot of
vs. confirms no polymorphic phase transition occurred during the experiment.[1][2] -
Significance:
Thermodynamic Logic Diagram
Figure 2: Logical flow for extracting thermodynamic parameters from raw solubility data.[1][2]
Predicted Solubility Trends & Process Applications
Based on the "Like Dissolves Like" principle and the functional groups of 5-(4-Fluorophenyl)nicotinonitrile, the following solubility trends are scientifically projected.
Solvent Class Predictions
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Polar Aprotic | DMSO, DMF, NMP | High | Strong dipole interactions with the nitrile group.[1][2] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Good match for polarity; likely recrystallization solvent.[1] |
| Alcohols | Methanol, Ethanol, IPA | Moderate to Low | H-bonding capability is limited to acceptance; solubility increases significantly with T. |
| Non-Polar | Hexane, Heptane | Very Low | High energy cost to break crystal lattice; used as anti-solvents.[1][2] |
| Water | Water | Insoluble | Hydrophobic biaryl core dominates; LogP > 2.[1][2]5. |
Application in Synthesis (Suzuki Coupling)
In the synthesis of 5-(4-Fluorophenyl)nicotinonitrile:
-
Reaction Solvent: A mixture of Toluene/Water or Dioxane/Water is often used.[1][2] The product will partition into the organic layer.[1][2]
-
Purification:
References
-
PubChem. (2025).[1] Compound Summary: 5-(4-Fluorophenyl)nicotinonitrile (CAS 154237-18-0).[1][6] National Library of Medicine.[1] [Link][1]
-
Shakeel, F., et al. (2014).[1][2] Solubility and thermodynamic analysis of an anti-cancer drug in mono-solvents. Journal of Molecular Liquids. (Cited for standard Apelblat modeling methodology).[1] [Link][1]
-
Grant, D. J. W., & Higuchi, T. (1990).[1][2] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Authoritative text on solubility thermodynamics). [Link][1]
Sources
- 1. 7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile | C16H13ClN4O3 | CID 2815156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 696-42-4|5-Fluoronicotinonitrile|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 154237-18-0|5-(4-Fluorophenyl)nicotinonitrile|BLD Pharm [bldpharm.com]
